![molecular formula C9H13NO2 B13086067 [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol: is an organic compound with a unique structure that includes both aminomethyl and hydroxymethyl functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of a nitro precursor. For example, 3-(Nitromethyl)-5-(hydroxymethyl)benzyl alcohol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol.
Amination Reactions: Another method involves the direct amination of 3-(Chloromethyl)-5-(hydroxymethyl)benzyl alcohol using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production often involves scalable methods such as catalytic hydrogenation or continuous flow processes to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
[3-(Aminomethyl)phenyl]methanol: Lacks the hydroxymethyl group, which affects its reactivity and applications.
[5-(Hydroxymethyl)phenyl]methanol: Lacks the aminomethyl group, leading to different chemical properties and uses.
Uniqueness: The presence of both aminomethyl and hydroxymethyl groups in [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
[3-(aminomethyl)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,4-6,10H2 |
Clave InChI |
XJSRFWPVIRKXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CO)CO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


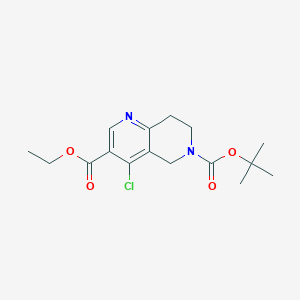
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)

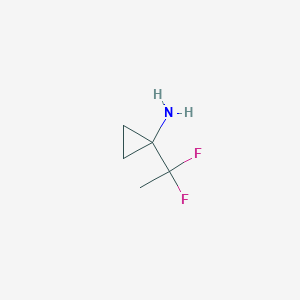

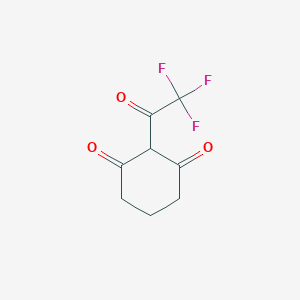
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)

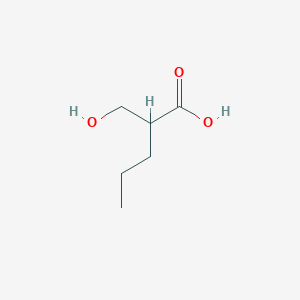


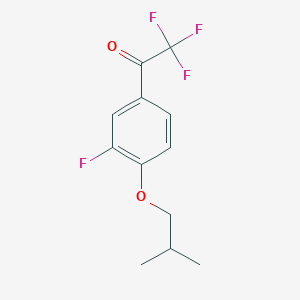

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
